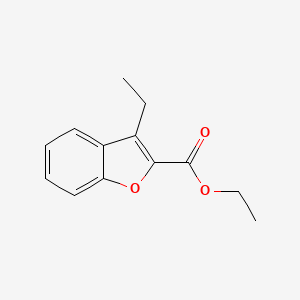

Ethyl 3-ethylbenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 3-ethyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-3-9-10-7-5-6-8-11(10)16-12(9)13(14)15-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

KJVZFHIAFHZNAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the benzofuran ring system.

- Introduction of the carboxylate ester at position 2.

- Introduction of the ethyl substituent at position 3.

Two main synthetic approaches dominate the literature:

Base-Catalyzed Cyclization of Ethyl 2-Formylphenoxyacetates

This method involves the preparation of ethyl 2-formylphenoxyacetate intermediates, which undergo intramolecular cyclization to form the benzofuran ring.

Preparation of Ethyl 2-Formylphenoxyacetate:

- O-Alkylation of substituted salicylaldehydes with ethyl bromoacetate in solvents such as acetone or dimethylformamide (DMF) under heating (typically 20 hours) using potassium carbonate as a base.

- The cyclization is base-catalyzed, often using anhydrous potassium carbonate in DMF at elevated temperatures (92–94 °C) for 4 hours.

- This step proceeds via intramolecular aldol condensation, involving the formation of a carbanion intermediate followed by elimination of water, yielding the benzofuran-2-carboxylate ester.

- The cyclization yields are generally high; for example, ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate was obtained in 73% yield under optimized conditions.

- The presence of electron-withdrawing groups such as halogens facilitates the cyclization, while strongly electrophilic groups like nitro can reduce carbonyl reactivity, affecting yields.

Diazo Compound-Mediated Benzofuran Synthesis

A more recent and efficient method involves the reaction of salicylaldehyde derivatives with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid diethyl ether complex (HBF4·OEt2), followed by dehydration with concentrated sulfuric acid to form the benzofuran ring with a carboxylate substituent at position 3.

Functionalization at Position 3 (Ethyl Group Introduction)

To obtain this compound specifically, the ethyl substituent at position 3 can be introduced by:

- Starting from ethyl benzofuran-3-carboxylate and performing alkylation reactions at the 3-position.

- Alternatively, using substituted salicylaldehydes bearing the ethyl group or employing Suzuki coupling reactions with appropriate boronic acid derivatives to introduce the ethyl group at position 3.

- Preparation of (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid intermediates via lithiation and reaction with trimethyl borate at −78 °C.

- Coupling with ethyl-substituted aryl halides in the presence of palladium catalysts (PdCl2(dppf)·DCM) and sodium carbonate base under nitrogen atmosphere at 70 °C overnight.

- Purification yields this compound derivatives in moderate to good yields (50–70%).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| O-Alkylation | Salicylaldehyde, ethyl bromoacetate, K2CO3, DMF | Reflux or 60–80 °C | ~20 hours | High | Base-catalyzed ether formation |

| Cyclization | K2CO3, DMF | 92–94 °C | 4 hours | ~73 | Intramolecular aldol condensation |

| Diazo addition + dehydration | Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 | RT (diazo), then acid | 1–2 hours total | 66 | Nitrogen evolution indicates diazo reaction; dehydration forms benzofuran ring |

| Boronic acid formation | LDA, trimethyl borate, THF | −78 °C | 15 min | 88–98 | Lithiation and borylation step |

| Suzuki coupling | PdCl2(dppf)·DCM, Na2CO3, aryl iodide | 70 °C | Overnight (~16 h) | 50–70 | Cross-coupling to introduce ethyl group at position 3 |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

Characteristic peaks for this compound include aromatic protons between δ 7.2–7.6 ppm and ethyl ester signals around δ 4.1 ppm (triplet for CH2) and δ 1.2 ppm (triplet for CH3).High-Performance Liquid Chromatography (HPLC):

Used to confirm purity and logP values (~1.26 for related benzofuran-3-one derivatives).Mass Spectrometry (MS):

Confirms molecular weight consistent with this compound.

Summary and Outlook

The preparation of this compound can be efficiently achieved through:

- Base-catalyzed cyclization of ethyl 2-formylphenoxyacetates.

- Diazo compound-mediated benzofuran ring formation.

- Subsequent functionalization using Suzuki coupling to introduce the ethyl substituent at position 3.

Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, significantly impacts yield and purity. These methods are well-documented with detailed experimental protocols and analytical characterizations in the literature, providing robust routes for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield reduced benzofuran derivatives.

Scientific Research Applications

Ethyl 3-ethylbenzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Inhibition of Enzymes: They can inhibit specific enzymes involved in biological processes.

Interaction with Receptors: They can bind to and modulate the activity of specific receptors.

Disruption of Cellular Processes: They can interfere with cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on the evidence:

Table 1: Structural Comparison of Ethyl 3-ethylbenzofuran-2-carboxylate and Analogs

Key Observations:

- Functional Groups: Amino Group (): Introduces hydrogen-bonding capacity, which could enhance interactions with enzymes or receptors. Oxobutyl Group (): Adds a ketone functional group, enabling further derivatization (e.g., Schiff base formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.